1-(4-ethylphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene
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Overview
Description
4-Ethyl-2’-fluoro-4’‘-(4-propylcyclohexyl)-1,1’:4’,1’'-terphenyl is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an ethyl group, a fluoro group, and a propylcyclohexyl group attached to a terphenyl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2’-fluoro-4’‘-(4-propylcyclohexyl)-1,1’:4’,1’'-terphenyl typically involves multiple steps, including the formation of the terphenyl core and subsequent functionalization. One common method involves the following steps:
Formation of Terphenyl Core: The terphenyl core can be synthesized through a Suzuki coupling reaction between a brominated biphenyl and a boronic acid derivative.
Introduction of Ethyl and Fluoro Groups: The ethyl and fluoro groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as ethyl bromide and fluorine gas.
Attachment of Propylcyclohexyl Group: The propylcyclohexyl group can be attached via a Friedel-Crafts alkylation reaction using propylcyclohexyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2’-fluoro-4’‘-(4-propylcyclohexyl)-1,1’:4’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
4-Ethyl-2’-fluoro-4’‘-(4-propylcyclohexyl)-1,1’:4’,1’'-terphenyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Ethyl-2’-fluoro-4’‘-(4-propylcyclohexyl)-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Similar structure but with two fluoro groups and a biphenyl core.
2-Fluoro-4-ethyl-4’-(2-(trans-4-propylcyclohexyl)ethyl)-1,1’-biphenyl: Similar structure with variations in the positioning of the ethyl and fluoro groups.
Uniqueness
4-Ethyl-2’-fluoro-4’‘-(4-propylcyclohexyl)-1,1’:4’,1’'-terphenyl is unique due to its specific combination of functional groups and the terphenyl backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-(4-ethylphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33F/c1-3-5-22-8-10-23(11-9-22)24-14-16-25(17-15-24)27-18-19-28(29(30)20-27)26-12-6-21(4-2)7-13-26/h6-7,12-20,22-23H,3-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISSPHZBHDPEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)C4=CC=C(C=C4)CC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30841246 |
Source
|
Record name | 4~4~-Ethyl-3~3~-fluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30841246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921605-46-1 |
Source
|
Record name | 4~4~-Ethyl-3~3~-fluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30841246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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